

Application Notes & Protocols for the Analysis of 2-Amino-5-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-5-methoxybenzenesulfonic acid
Cat. No.:	B084394

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the characterization, quantification, and purity assessment of **2-Amino-5-methoxybenzenesulfonic acid** (CAS No. 13244-33-2). Intended for researchers, quality control analysts, and drug development professionals, this document details protocols for High-Performance Liquid Chromatography (HPLC), various spectroscopic techniques, and titrimetric analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Profile

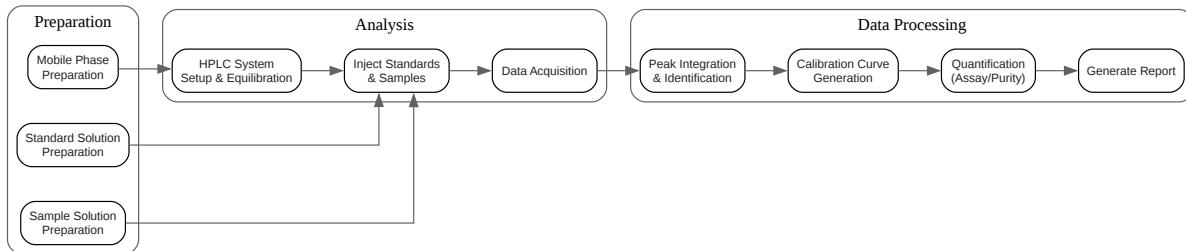
2-Amino-5-methoxybenzenesulfonic acid is an important organic intermediate used in the synthesis of dyes and potentially in pharmaceutical manufacturing.^[1] Its structure, containing both an acidic sulfonic acid group and a basic amino group, gives it amphoteric properties that influence analytical strategy. Accurate and precise analytical methods are crucial for ensuring its identity, purity, and quality throughout the manufacturing process and in final applications.

A thorough understanding of its physicochemical properties is the foundation for developing any analytical method.

Table 1: Physicochemical Properties of **2-Amino-5-methoxybenzenesulfonic acid**

Property	Value	Source
CAS Number	13244-33-2	[2] [3]
Molecular Formula	C ₇ H ₉ NO ₄ S	[2] [3]
Molecular Weight	203.22 g/mol	[2] [3]
IUPAC Name	2-amino-5-methoxybenzenesulfonic acid	[2]
Synonyms	4-Aminoanisole-3-sulfonic acid, 4-Methoxy-2-sulfoaniline	[2]

| Physical State | Solid |[\[4\]](#) |


Safety Considerations: Before handling, consult the Safety Data Sheet (SDS). **2-Amino-5-methoxybenzenesulfonic acid** may cause skin, eye, and respiratory irritation.[\[2\]](#)[\[4\]](#) Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[\[4\]](#) All handling should be performed in a well-ventilated area or a chemical fume hood.[\[4\]](#)

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of **2-Amino-5-methoxybenzenesulfonic acid** and quantifying it in the presence of impurities, such as unreacted starting materials or regioisomers.[\[5\]](#) A reversed-phase (RP-HPLC) method is most suitable, leveraging hydrophobic interactions between the analyte and the stationary phase.[\[6\]](#)

Principle of Method: The analyte is separated on a non-polar stationary phase (like C18) using a polar mobile phase. The inclusion of an acid in the mobile phase, such as phosphoric or formic acid, is critical. It serves to suppress the ionization of the sulfonic acid group, ensuring a consistent retention time and improved peak shape.[\[7\]](#)[\[8\]](#) Detection is typically achieved using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance.

Workflow for HPLC Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis.

Detailed HPLC Protocol

This protocol is a robust starting point and should be validated for its intended use according to ICH guidelines.

1. Equipment and Reagents:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]
- Acetonitrile (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Phosphoric acid or Formic acid (analytical grade)
- **2-Amino-5-methoxybenzenesulfonic acid** reference standard

2. Mobile Phase Preparation:

- Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of phosphoric acid to 1 L of deionized water.
- Mobile Phase B: Acetonitrile.
- Rationale: Phosphoric acid is a non-volatile acid modifier suitable for UV detection, ensuring consistent analyte retention.^[7] If coupling to a mass spectrometer, a volatile acid like formic acid must be used instead.^{[8][10]}

3. Standard Solution Preparation:

- Accurately weigh approximately 20 mg of the reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This creates a stock solution of ~200 µg/mL.
- Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 150 µg/mL) by diluting the stock solution.

4. Sample Solution Preparation:

- Accurately weigh a sample amount equivalent to the standard (e.g., 20 mg) and prepare it in the same manner as the standard stock solution.

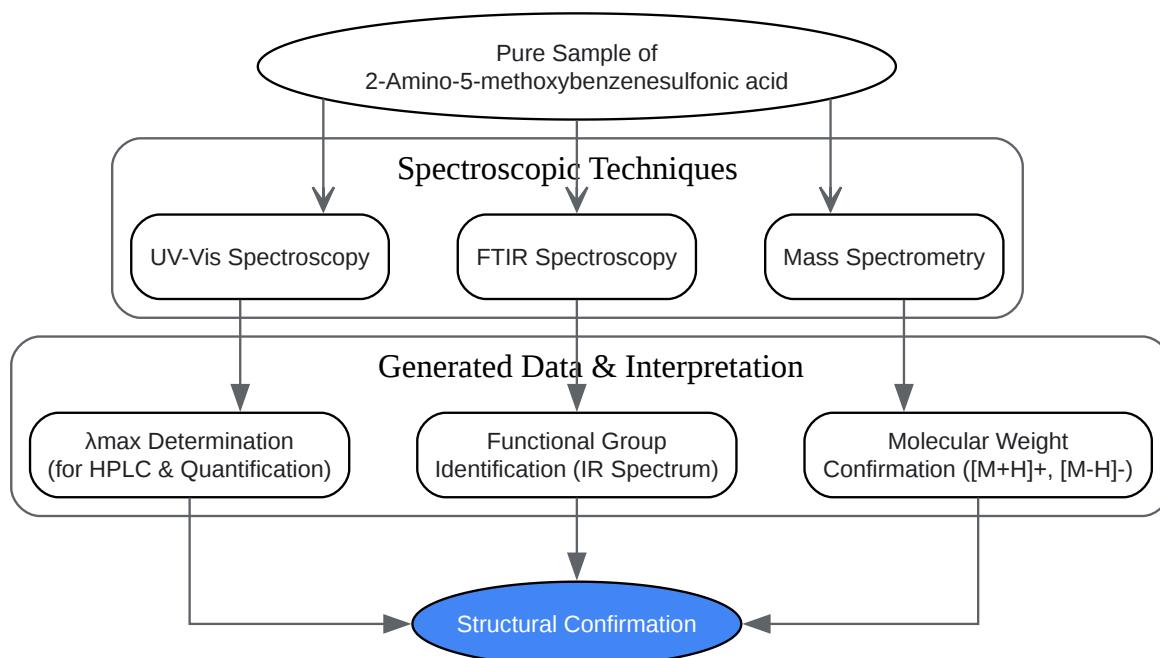
5. Chromatographic Conditions:

Table 2: Recommended HPLC-UV Conditions

Parameter	Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Provides good retention and resolution for aromatic compounds.[9]
Mobile Phase	Isocratic or Gradient	Start with isocratic (e.g., 80% A / 20% B). A gradient may be needed to resolve impurities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temp.	30°C	Enhances reproducibility of retention times.[9]
Detection	UV at ~254 nm	A common wavelength for aromatic compounds; should be optimized by determining λ_{max} .

| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |

6. Analysis and Data Processing:


- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank), followed by the calibration standards and sample solutions.
- Integrate the peak corresponding to **2-Amino-5-methoxybenzenesulfonic acid**.
- Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration).
- Calculate the concentration in the sample solution using the calibration curve. Determine assay or purity using the following formula:
 - Purity (%) = (Area_Sample / Area_Total) * 100

- Assay (%) = (Conc_Found / Conc_Expected) * 100

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical identity and structure of **2-Amino-5-methoxybenzenesulfonic acid**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic identification.

UV-Visible Spectroscopy

- Principle: Measures the absorption of UV-Vis light by the chromophores (aromatic ring) in the molecule. It is primarily used to determine the wavelength of maximum absorbance (λ_{max}) for setting the HPLC detector wavelength.[\[11\]](#)
- Protocol:

- Prepare a dilute solution (~10 µg/mL) of the compound in methanol or the HPLC mobile phase.
- Use a quartz cuvette to measure the absorbance from 200-400 nm.
- Record the wavelength(s) at which maximum absorbance occurs.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Principle: Confirms the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]
- Protocol:
 - Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.[11]
 - Ensure good contact between the sample powder and the ATR crystal.
 - Record the spectrum from 4000 to 400 cm^{-1} .
- Expected Characteristic Peaks:
 - ~3400-3200 cm^{-1} : N-H stretching (primary amine).
 - ~3000-2800 cm^{-1} : C-H stretching (aromatic and methoxy).
 - ~1620 cm^{-1} : N-H bending and C=C aromatic ring stretching.
 - ~1250 & ~1050 cm^{-1} : Asymmetric and symmetric S=O stretching (sulfonic acid).
 - ~1230 cm^{-1} : C-O stretching (methoxy ether).

Mass Spectrometry (MS)

- Principle: Provides the most definitive structural evidence by measuring the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight.[12]
- Protocol (LC-MS):

- Infuse a dilute solution of the sample directly into the mass spectrometer or inject it into an LC-MS system (using a formic acid mobile phase).
- Acquire data in both positive (ESI+) and negative (ESI-) ionization modes.
- Expected Ions:
 - Positive Mode (ESI+): $[M+H]^+$ at $m/z = 204.03$
 - Negative Mode (ESI-): $[M-H]^-$ at $m/z = 202.02$
 - Rationale: The presence of both acidic (sulfonic) and basic (amino) sites makes the molecule amenable to both ionization modes. The observed mass should be within 5 ppm of the theoretical mass for high-resolution MS.

Titrimetric Analysis for Assay

- Principle: An acid-base titration can be used to determine the assay (overall purity by weight) of the material. The sulfonic acid group is strongly acidic and can be titrated with a standardized strong base, like sodium hydroxide.[\[5\]](#)
- Protocol:
 - Accurately weigh a suitable amount of the sample (e.g., 200 mg) and dissolve it in deionized water.
 - Add a few drops of a suitable indicator (e.g., phenolphthalein) or use a potentiometric titrator.
 - Titrate the solution with standardized 0.1 M Sodium Hydroxide (NaOH) until the endpoint is reached (color change or inflection point on the titration curve).
 - Record the volume of NaOH used.
- Calculation: Assay (%) = $(V * M * MW) / (W * 10)$
 - V: Volume of NaOH titrant (mL)

- M: Molarity of NaOH titrant (mol/L)
- MW: Molecular weight of the analyte (203.22 g/mol)
- W: Weight of the sample (mg)

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive quality assessment of **2-Amino-5-methoxybenzenesulfonic acid**. For routine purity and assay determination, the validated HPLC-UV method is the most powerful tool. Spectroscopic techniques, particularly MS and FTIR, are indispensable for definitive identity confirmation. Finally, acid-base titration offers a simple, cost-effective orthogonal method for assay determination. The selection and implementation of these methods should be guided by the specific analytical requirements and regulatory context.

References

- PubChem. (n.d.). **2-Amino-5-methoxybenzenesulfonic acid**. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy- on Newcrom R1 HPLC column.
- PubChem. (n.d.). Benzenesulfonic acid, 5-amino-2-methoxy-. National Center for Biotechnology Information.
- IndiaMART. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID (MW 203).
- SIELC Technologies. (2018). 2-Amino-5-methylbenzenesulfonic acid.
- Shimadzu. (n.d.). Introduction to HPLC.
- Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]
- 2. 2-Amino-5-methoxybenzenesulfonic acid | C7H9NO4S | CID 83260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. indiamart.com [indiamart.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Application Notes & Protocols for the Analysis of 2-Amino-5-methoxybenzenesulfonic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084394#analytical-methods-for-2-amino-5-methoxybenzenesulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com